molecular formula C19H23N3O2S B5623980 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No. B5623980
M. Wt: 357.5 g/mol
InChI Key: XLHBAEVPJZWAMA-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemically synthesized molecules designed for pharmacological evaluation. While the specific molecule you've asked about isn't directly referenced in the papers found, related compounds with similar structural motifs, such as piperazine derivatives, have been synthesized and evaluated for various pharmacological activities. These molecules are of interest due to their potential biological activities and are synthesized through multi-step chemical processes involving reactions like Claisen-Schmidt condensation, Mannich reactions, and others, depending on the structural requirements of the final compound.

Synthesis Analysis

The synthesis of related compounds typically involves several key steps starting from basic chemical precursors. For instance, derivatives of 1-methyl piperazine have been synthesized by reacting with different aromatic aldehydes or ketones, followed by cyclization and further functionalization to achieve the desired molecular structure. These methods highlight the versatility of chemical synthesis in generating complex molecules with potential therapeutic activities.

Molecular Structure Analysis

Molecular structure analysis of these compounds is primarily performed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information on the molecular framework and functional groups present, confirming the successful synthesis of the target compounds. X-ray crystallography may also be employed to determine the precise three-dimensional arrangement of atoms within a compound, offering insights into its potential interaction mechanisms with biological targets.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflective of their functional groups. For instance, reactions involving the piperazine moiety can lead to the formation of new derivatives with altered biological activities. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure, with specific functional groups being susceptible to nucleophilic attacks, oxidation, and other chemical transformations.

Physical Properties Analysis

The physical properties of these molecules, including solubility, melting point, and crystalline structure, are crucial for their pharmacological application. These properties can affect the compound's bioavailability, distribution, and overall efficacy. Characterization of physical properties is typically conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of these compounds can be analyzed through various chemical assays and spectroscopic methods. The presence of specific functional groups dictates their reactivity patterns, which is essential for understanding their mechanism of action, metabolism, and potential toxicity.

References:

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14-20-17(13-25-14)11-21-6-8-22(9-7-21)19(23)16-10-15-4-2-3-5-18(15)24-12-16/h2-5,13,16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBAEVPJZWAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

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